![molecular formula C26H29N5O2 B2979912 N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide CAS No. 2034545-42-9](/img/structure/B2979912.png)
N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide
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Overview
Description
The compound is a derivative of tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPP’s) and N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyrans] (Spiro’s), which have been identified against Mycobacterium tuberculosis and Mycobacterium bovis BCG through a high-throughput whole-cell screening campaign .
Scientific Research Applications
Inhibition of Hepatitis B Virus (HBV)
This compound has been found to be an effective inhibitor of the Hepatitis B Virus (HBV). It acts as a core protein allosteric modulator (CpAM) and can effectively inhibit a wide range of nucleoside-resistant HBV mutants . In an HBV AAV mouse model, the lead compound was able to inhibit HBV DNA viral load through oral administration .
Medicinal Chemistry Building Blocks
The compound is an important building block in medicinal chemistry. It is part of a set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold, which is synthesized in a cost-efficient manner on a multigram scale . The possibility of introducing different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings, is demonstrated .
Regioselective Synthesis
The compound can be used for regioselective synthesis. The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold are also discussed .
Mechanism of Action
properties
IUPAC Name |
N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c32-25(22-19-27-31-14-8-7-13-23(22)31)29-15-17-30(18-16-29)26(33)28-24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,19,24H,7-8,13-18H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQYAELHIHAPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide |
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